B1577988 Bombinin-like peptides 1

Bombinin-like peptides 1

Cat. No.: B1577988
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Discovery and Nomenclature of Bombinin-Like Peptides

The discovery of bombinin-like peptides represents a pivotal moment in amphibian antimicrobial peptide research, building upon the foundational work that identified the first amphibian skin antimicrobial peptide. The original bombinin was first described by Csordás and Michl in 1970, when they isolated this 24-residue antimicrobial and hemolytic peptide from the skin of the European yellow-bellied toad, Bombina variegata. This groundbreaking discovery was initially underestimated by the scientific community until the subsequent identification of magainins by Zasloff in 1987, which essentially launched the field of amphibian skin antimicrobial peptide research.

The nomenclature of bombinin-like peptides followed a systematic approach based on their structural relationship to the prototype bombinin. These peptides were grouped into families based on their primary structural features, with bombinin-like peptides consisting of 24-27 amino acid residues characterized by highly conserved amidated carbon-terminal sequences and more variable sequences outside this region when compared to the prototype peptide. The specific designation "bombinin-like peptide 1" emerged from subsequent isolation work conducted on Bombina orientalis, where researchers identified three distinct bombinin-like peptides designated as bombinin-like peptide 1, bombinin-like peptide 2, and bombinin-like peptide 3.

The structural characterization of bombinin-like peptide 1 revealed a specific sequence: Gly-Ile-Gly-Ala-Ser-Ile-Leu-Ser-Ala-Gly-Lys-Ser-Ala-Leu-Lys-Gly-Leu-Ala-Lys-Gly-Leu-Ala-Glu-His-Phe-Ala-Asn-NH2. This peptide demonstrated amphipathic, cationic properties with a length of 25-27 amino acids, sharing considerable but not complete homology with the original bombinin from Bombina variegata. The molecular weight of bombinin-like peptide 1 was determined to be 2581.0 g/mol, with a molecular formula of C115H194N34O33.

Taxonomic Origins in Bombina Species

The taxonomic distribution of bombinin-like peptides spans multiple species within the genus Bombina, demonstrating the widespread occurrence of these antimicrobial compounds across fire-bellied toad lineages. Bombinin-like peptide 1 was specifically isolated from Bombina orientalis, commonly known as the Oriental fire-bellied toad. This species represents one of six recognized species in the genus Bombina, which includes Bombina bombina (European fire-bellied toad), Bombina microdeladigitora (Hubei firebelly toad), Bombina maxima (Yunnan firebelly toad), Bombina orientalis (Oriental fire-bellied toad), Bombina pachypus (Apennine yellow-bellied toad), and Bombina variegata (yellow-bellied toad).

Bombina orientalis exhibits a distinctive geographical distribution, being found in northeastern Asia, particularly in Korea, northeastern China, and adjacent parts of Russia. The species primarily inhabits slow-moving bodies of water and temperate forests, representing a semiaquatic lifestyle that may contribute to the evolutionary pressure for developing antimicrobial defenses. The Oriental fire-bellied toad was first described by George Albert Boulenger as Bombinator orientalis, who noted its intermediate characteristics between the European fire-bellied toad and the Apennine yellow-bellied toad.

Comparative analysis of bombinin-like peptides across Bombina species reveals significant sequence homology patterns. The novel bombinin identified from Bombina variegata exhibited 89% identity to homologues from Bombina microdeladigitora and Bombina maxima, while showing 85% identity to those from Bombina orientalis. This pattern suggests a common evolutionary origin for these peptides while allowing for species-specific adaptations. Molecular cloning studies have consistently demonstrated that bombinins and bombinin H peptides are coencoded on the same precursor proteins across multiple Bombina species.

Table 1: Taxonomic Distribution of Bombinin-Like Peptides in Bombina Species

Species Common Name Geographic Distribution Peptide Variants Sequence Identity to BLP-1
Bombina orientalis Oriental fire-bellied toad Korea, northeastern China, Russia BLP-1, BLP-2, BLP-3 100% (reference)
Bombina variegata Yellow-bellied toad Middle and southern Europe Multiple variants 85%
Bombina microdeladigitora Hubei firebelly toad Guangxi, Hubei, Sichuan (China) Novel bombinin 89%
Bombina maxima Yunnan firebelly toad Yunnan (China), Myanmar Novel bombinin 89%
Bombina bombina European fire-bellied toad Mainland Europe Bombinin variants Variable
Bombina pachypus Apennine yellow-bellied toad Italy Bombinin variants Variable

Evolutionary Context of Amphibian Antimicrobial Peptides

The evolutionary context of bombinin-like peptides reflects broader patterns of antimicrobial peptide diversification in amphibians, particularly within the ancient lineages represented by Bombina species. Molecular evolutionary analysis has revealed that antimicrobial peptide gene families arose in the common ancestor of major amphibian groups before their divergence in the Mesozoic era. The diversity of modern antimicrobial peptide loci present in hylid and ranid families reflects the origination and divergence of these genes since the Mesozoic, suggesting an ancient evolutionary origin for these defense mechanisms.

Phylogenetic analysis of antimicrobial peptide transcripts demonstrates that sequences do not cluster according to species within genera, indicating that many antimicrobial peptide loci originated before the divergence of sampled species and that concerted evolution has played little role in the evolution of this gene family. This pattern implies multiple independent duplication events and subsequent divergence of loci, contributing to the remarkable diversity observed in bombinin-like peptides across Bombina species.

Evidence for diversifying selection operating within antimicrobial peptide loci has been documented in both hylid and ranid amphibians, with selection potentially driven by pathogen evolution and varying microbial environments. The adaptive evolution of these peptides may be caused by several factors, including the evolution of cellular membranes of microbes to prevent disruption by antimicrobial peptides, or exposure to different microorganisms in different habitats. This selective pressure has resulted in antimicrobial peptides with different bactericidal activities specific for different types of microorganisms.

The coordinated evolution of different domains within antimicrobial peptide precursors represents another significant evolutionary feature. Coordinated and compensatory amino acid replacements have been observed within the acidic propiece and cationic mature domain of antimicrobial peptide precursors, similar to patterns observed in mammalian defensin genes. This coordinated evolution suggests functional constraints that maintain the balance between different regions of the precursor molecule while allowing for adaptive changes in antimicrobial activity.

Historical Milestones in Bombinin Research

The historical development of bombinin research encompasses several critical milestones that established the foundation for understanding these important antimicrobial compounds. The initial discovery by Csordás and Michl in 1970 marked the first identification of an amphibian skin antimicrobial peptide, though the significance of this discovery was not fully appreciated until nearly two decades later. This pioneering work isolated bombinin as a 24-residue antimicrobial and hemolytic peptide from Bombina variegata, establishing the prototype for an entire family of related compounds.

The resurgence of interest in amphibian antimicrobial peptides began with Zasloff's 1987 discovery of magainins, which launched comprehensive investigations into amphibian skin secretions as sources of bioactive compounds. This renewed attention led several research groups to revisit bombinid toads, resulting in the discovery of numerous peptides with antimicrobial activities and the recognition of structural families based on primary sequence features.

A significant advancement occurred in 1991 with the detailed characterization of bombinin-like peptides from Bombina orientalis by Gibson and colleagues. This work provided the first comprehensive structural and functional analysis of bombinin-like peptide 1, including its complete amino acid sequence determination through tandem mass spectrometry and the demonstration of its superior antimicrobial activity compared to magainin 2. The study established that bombinin-like peptides were more potent than magainin 2 in their ability to kill bacteria while showing no significant hemolytic activity, suggesting selectivity for prokaryotic over eukaryotic membranes.

The application of molecular cloning technology to amphibian skin peptide research represented another crucial milestone in bombinin research. The successful cloning of complementary DNA encoding bombinin precursors revealed that bombinins and bombinin H peptides are coencoded within the same biosynthetic precursors. This discovery provided insights into the biosynthetic pathways and evolutionary relationships among different peptide families derived from Bombina species.

Table 2: Historical Milestones in Bombinin Research

Year Milestone Researchers Significance
1970 First bombinin discovery Csordás & Michl Initial identification of amphibian antimicrobial peptide
1987 Magainin discovery Zasloff Renewed interest in amphibian peptides
1991 BLP-1 characterization Gibson et al. Complete structural and functional analysis
1991 Bombinin family description Simmaco et al. Classification of bombinin-related peptides
1993 D-amino acid discovery Mignogna et al. Identification of post-translational modifications
2014 Feleucin discovery Bai et al. Novel peptides from bombinin precursors
2017 Synergistic effects Chen et al. Combination antimicrobial activities

Recent research has continued to expand understanding of bombinin-like peptides through investigations of their synergistic effects and novel family members. The discovery of feleucins in 2014 demonstrated that bombinin precursors encode additional novel peptides beyond the classical bombinin and bombinin H families. Studies of synergistic antimicrobial effects have revealed that combinations of different bombinin family peptides can exhibit enhanced activity against resistant bacterial strains. These findings suggest that the natural co-occurrence of multiple peptides in skin secretions may represent an evolved strategy for combating diverse microbial threats.

The development of synthetic analogs and structure-function relationship studies has provided additional insights into the mechanisms of action of bombinin-like peptides. Circular dichroism measurements have confirmed significant helical content (63-69% alpha-helix) in membrane-mimicking environments, supporting the predicted amphipathic alpha-helical structures responsible for antibacterial activity. These structural studies have contributed to understanding the molecular basis for the selective antimicrobial activity of bombinin-like peptide 1 and related compounds.

Properties

bioactivity

Antibacterial

sequence

GIGASILSAGKSALKGLAKGLAEHFAN

Origin of Product

United States

Scientific Research Applications

Antimicrobial Applications

BLP-1 has been extensively researched for its antimicrobial properties. It demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action typically involves disruption of microbial membranes, leading to cell lysis.

Case Studies

  • Activity Against Multi-drug Resistant Strains
    • A study highlighted BLP-1's effectiveness against multi-drug resistant strains of Staphylococcus aureus and Acinetobacter baumannii, showcasing its potential as a therapeutic agent in treating infections caused by these pathogens .
  • Comparative Efficacy
    • In comparative analyses, BLP-1 exhibited greater potency than other known antimicrobial peptides like magainin 2, with minimal hemolytic activity on human red blood cells, indicating a favorable therapeutic index .

Potential in Cancer Therapy

Recent research has explored the potential use of bombinin-like peptides in cancer treatment. Studies indicate that BLP-1 may possess anticancer properties, particularly against lung cancer cells.

Research Findings

  • Cell Viability Studies
    • In vitro studies demonstrated that BLP-1 could inhibit the growth of non-small cell lung cancer (NSCLC) lines without significant cytotoxicity to normal cells. This selectivity is crucial for developing effective cancer therapies .
  • Mechanism of Action
    • The proposed mechanism involves targeting specific phospholipid compositions in cancer cells, which differ from those in normal epithelial cells. This differential targeting could minimize side effects associated with conventional chemotherapeutics .

Data Table: Summary of BLP-1 Applications

Application AreaPathogens/ConditionsKey FindingsReferences
Antimicrobial ActivityStaphylococcus aureus, Acinetobacter baumanniiEffective against multi-drug resistant strains
Antifungal ActivityOpportunistic yeast pathogensBroad-spectrum antifungal activity noted
Cancer TherapyNon-small cell lung cancer (NSCLC)Inhibits growth with low cytotoxicity to normal cells

Comparison with Similar Compounds

Comparative Analysis of BLP-1 with Structurally and Functionally Related Peptides

BLP-1 belongs to the bombinin family, which comprises two subfamilies: (1) bombinin-like peptides (BLPs) and (2) bombinin H-type peptides. Below, we compare BLP-1 with these subfamilies and other homologs (Table 1).

Bombinin H-Type Peptides (e.g., H-BO1)

  • Structural Differences: BLP-1 contains 24–27 amino acid residues with a conserved amidated C-terminus, while bombinin H-type peptides (e.g., H-BO1) are shorter (17–20 residues) and lack the extended C-terminal region . Bombinin H-types exhibit higher hydrophobicity due to residues like isoleucine and valine, whereas BLP-1 has a balanced hydrophobic/hydrophilic profile .
  • Functional Contrasts :
    • H-BO1 shows potent hemolytic activity (EC₅₀ < 50 μM against human erythrocytes) due to its hydrophobic structure, whereas BLP-1 retains antimicrobial efficacy without significant hemolysis (EC₅₀ > 200 μM) .
    • Both peptides disrupt microbial membranes via α-helical pore formation, but BLP-1’s selectivity for bacterial over mammalian membranes is attributed to its lower hydrophobicity .

Maximins and Maximin H Peptides

  • Source : Homologs of BLPs and bombinin H-types isolated from Bombina maxima (giant fire-bellied toad) .
  • Key Features :
    • Maximin 1 (27 residues) shares ~70% sequence similarity with BLP-1 but includes substitutions like serine-to-alanine in the N-terminal region, enhancing its stability .
    • Maximin H peptides are shorter (18 residues) and more hemolytic than BLP-1, akin to bombinin H-types .

Dermaseptin S4 and Magainins

  • Dermaseptin S4: A 34-residue peptide from frog skin (Phyllomedusa sauvagei) with potent antifungal activity against C. albicans but higher cytotoxicity than BLP-1 . Magainins: Amphipathic α-helical peptides from Xenopus laevis with broad-spectrum activity but weaker anticancer effects compared to BLP-1 .

Table 1: Comparative Properties of BLP-1 and Related Antimicrobial Peptides

Property BLP-1 Bombinin H-Type (H-BO1) Maximin 1 Dermaseptin S4
Source Bombina orientalis Bombina orientalis Bombina maxima Phyllomedusa sauvagei
Length (residues) 24–27 17–20 27 34
Key Structural Motif α-helix, amidated C-terminus α-helix, hydrophobic core α-helix, N-terminal stability α-helix, cationic N-terminus
Antimicrobial Spectrum Gram+/− bacteria, fungi Gram+/− bacteria, fungi Gram+/− bacteria Fungi, Gram+/− bacteria
Anticancer Activity Hep G2, SK-HEP-1, Huh7 Not reported Limited data Not reported
Hemolytic Activity Low (EC₅₀ > 200 μM) High (EC₅₀ < 50 μM) Moderate (EC₅₀ ~ 100 μM) High (EC₅₀ ~ 75 μM)
Therapeutic Potential High (selective toxicity) Limited (toxicity) Moderate Limited (toxicity)

Data compiled from .

Research Findings and Mechanistic Insights

Membrane Selectivity :

  • BLP-1’s α-helical structure enables electrostatic interactions with negatively charged microbial membranes, followed by hydrophobic insertion into lipid bilayers . Its moderate hydrophobicity (compared to H-BO1) minimizes damage to zwitterionic mammalian membranes .

Stability: BLP-1’s amidated C-terminus enhances proteolytic resistance compared to non-amidated AMPs like magainins .

Q & A

Q. What experimental methods are essential for characterizing the secondary structure of BLP-1?

Circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) are foundational for analyzing BLP-1's α-helical and β-sheet content. CD provides rapid conformational insights under varying pH or temperature conditions, while NMR resolves atomic-level structural details. For reproducibility, ensure peptide purity (>95%) via HPLC and confirm mass accuracy using MALDI-TOF or ESI-MS .

Q. How can researchers validate BLP-1’s antimicrobial activity in vitro?

Use standardized assays like broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria. Include controls (e.g., polymyxin B) and account for peptide stability in culture media (e.g., serum interference). Replicate experiments across independent batches to assess activity consistency, especially if peptide synthesis involves post-translational modifications .

Q. What are the key considerations for designing BLP-1 stability studies in physiological environments?

Simulate physiological conditions (e.g., 37°C, pH 7.4, presence of proteases) and monitor degradation via HPLC or LC-MS over time. Include fluorescence spectroscopy to track tertiary structural changes. Pre-test peptide solubility in buffers (e.g., PBS) to avoid aggregation artifacts .

Advanced Research Questions

Q. How can conflicting data on BLP-1’s cytotoxicity toward mammalian cells be systematically resolved?

Discrepancies often arise from variations in cell lines, peptide concentrations, or exposure times. Design comparative studies using standardized protocols (e.g., MTT assays across multiple cell types). Validate membrane disruption mechanisms via confocal microscopy (e.g., propidium iodide uptake) and correlate with hemolytic activity data .

Q. What strategies optimize BLP-1’s therapeutic index when targeting drug-resistant pathogens?

Employ structure-activity relationship (SAR) studies to modify residues critical for antimicrobial activity but non-essential for host cell toxicity. For example, substituting hydrophobic residues in the non-polar face may reduce hemolysis. Use machine learning algorithms trained on existing SAR data to predict high-efficacy, low-toxicity variants .

Q. How should researchers address batch-to-batch variability in BLP-1 synthesis for longitudinal studies?

Request peptide content analysis and trifluoroacetic acid (TFA) removal validation from suppliers. For in-house synthesis, implement rigorous quality control: quantify purity via HPLC, confirm mass accuracy, and standardize lyophilization protocols. Store aliquots at -80°C to minimize degradation .

Q. What computational tools are effective for predicting BLP-1 interactions with lipid bilayers?

Molecular dynamics (MD) simulations (e.g., GROMACS) can model peptide-membrane interactions. Parameterize force fields using experimental data (e.g., NMR-derived lipid affinities). Validate predictions with neutron reflectometry or surface plasmon resonance (SPR) to quantify binding kinetics .

Methodological and Ethical Considerations

Q. How can researchers ensure ethical compliance when testing BLP-1 in animal models?

Adhere to institutional animal care guidelines (e.g., ARRIVE 2.0) for dosing, monitoring, and euthanasia. Include sham controls in sepsis models to distinguish peptide efficacy from procedural stress. Publish negative results to mitigate publication bias .

Q. What statistical approaches are robust for analyzing dose-dependent antimicrobial effects of BLP-1?

Use nonlinear regression (e.g., log-logistic models) to calculate EC₅₀ values. Apply ANOVA with post-hoc corrections for multi-group comparisons. For heterogeneous data (e.g., high variability in biofilm assays), employ non-parametric tests like Kruskal-Wallis .

Addressing Data Contradictions

Q. How to reconcile discrepancies between in vitro and in vivo efficacy studies of BLP-1?

In vivo complexity (e.g., immune modulation, pharmacokinetics) often explains reduced efficacy. Conduct pharmacokinetic profiling (e.g., plasma half-life via radiolabeling) and adjust dosing regimens. Use transgenic animal models to isolate specific host-pathogen interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.